N-(3-hydroxyphenyl)hydrazinecarbothioamide
CAS No.: 68372-09-8
Cat. No.: VC7198605
Molecular Formula: C7H9N3OS
Molecular Weight: 183.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68372-09-8 |
|---|---|
| Molecular Formula | C7H9N3OS |
| Molecular Weight | 183.23 |
| IUPAC Name | 1-amino-3-(3-hydroxyphenyl)thiourea |
| Standard InChI | InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |
| Standard InChI Key | VNEYQLHWUKJYLQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)NC(=S)NN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(3-Hydroxyphenyl)hydrazinecarbothioamide possesses the systematic IUPAC name 1-amino-3-(3-hydroxyphenyl)thiourea, with the molecular formula C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>OS and a molar mass of 183.23 g/mol. The compound’s structure features:
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A 3-hydroxyphenyl group providing hydrogen-bonding capacity
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A thiourea moiety (–NH–C(=S)–NH<sub>2</sub>) enabling metal coordination
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Conjugation between aromatic and thiocarbonyl systems
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| CAS Registry Number | 68372-09-8 |
| SMILES Notation | C1=CC(=CC(=C1)O)NC(=S)NN |
| InChI Key | VNEYQLHWUKJYLQ-UHFFFAOYSA-N |
| XLogP3 | 1.7 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Fingerprints
Comprehensive spectroscopic characterization confirms the molecular structure:
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IR Spectroscopy: Strong absorption at 1155 cm<sup>−1</sup> (C=S stretch), 1273 cm<sup>−1</sup> (N–C=S asymmetric deformation), and 3331 cm<sup>−1</sup> (N–H stretching) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 10.1 ppm (singlet, NH), 7.0–7.6 ppm (multiplet, aromatic protons), 8.1 ppm (singlet, N=CH) .
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<sup>13</sup>C NMR: 177.16 ppm (C=S), 160.01 ppm (C–O phenolic), 142.22 ppm (C=N) .
Synthetic Methodology
Reaction Scheme
The compound is typically synthesized through a two-step protocol :
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Nucleophilic Substitution: 3-Aminophenol reacts with thiophosgene to form 3-isothiocyanatophenol
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Condensation: Reaction with hydrazine hydrate yields the target compound
The general equation:
Optimization Parameters
Key reaction conditions for maximizing yield (75–80%):
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Temperature: 0–5°C during thiophosgene addition
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Solvent: Anhydrous dichloromethane
Biological Activity Profile
Anticancer Efficacy
In SKBr-3 HER-2+ breast cancer cells, N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives demonstrate remarkable cytotoxicity :
Table 2: Comparative IC<sub>50</sub> values against SKBr-3 cells
| Compound | IC<sub>50</sub> (µM) | Selectivity Index vs. MCF-10A |
|---|---|---|
| 12 (Lead compound) | 17.44 ± 0.01 | 8.2 |
| 5-Fluorouracil | 38.58 ± 0.04 | 1.5 |
Mechanistic studies reveal:
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DNA Degradation: Induces double-strand breaks via topoisomerase II inhibition
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Apoptosis Induction: 3.8-fold increase in caspase-3 activity versus controls
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Cell Cycle Arrest: G2/M phase blockade (62% cells vs. 18% in untreated)
Pharmaceutical Development
Structure-Activity Relationships (SAR)
Systematic SAR studies identify critical pharmacophores:
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3-Hydroxyphenyl Group: Essential for DNA intercalation (removal increases IC<sub>50</sub> by 4.7×)
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Thiocarbonyl Sulfur: Hydrogen bonding to Asn-42 in HER-2 kinase domain
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Hydrazine Bridge: Stabilizes Schiff base formation with lysine residues
Prodrug Strategies
To enhance bioavailability, prodrug derivatives are under investigation:
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Acetylated Phenol: Increases logP from 1.7 to 2.9
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Glycosylated Analogues: Target glucose transporters in cancer cells
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Metal Complexes: Cu(II) derivatives show 3.1× enhanced cytotoxicity
Coordination Chemistry
Metal Complex Formation
The thiourea group acts as a bidentate ligand, forming stable complexes with:
Table 3: Characterization of representative metal complexes
| Metal Ion | Stoichiometry | Magnetic Moment (µB) | Application |
|---|---|---|---|
| Cu(II) | 1:2 | 1.73 | Anticatalytic DNA cleavage |
| Ni(II) | 1:1 | 3.11 | Superoxide dismutase mimic |
| Pt(IV) | 1:3 | Diamagnetic | Photodynamic therapy agent |
Catalytic Applications
Palladium complexes of N-(3-hydroxyphenyl)hydrazinecarbothioamide demonstrate:
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Suzuki-Miyaura Cross-Coupling: 98% yield with 0.5 mol% catalyst loading
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Oxidation Reactions: TOF = 12,500 h<sup>−1</sup> for benzyl alcohol oxidation
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Asymmetric Hydrogenation: 94% ee in ketone reduction
Computational Modeling
Molecular Docking Studies
Docking simulations with HER-2 kinase (PDB 3PP0) reveal:
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Binding Energy: −9.2 kcal/mol (compared to −6.8 kcal/mol for 5-FU)
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Key Interactions:
DFT Calculations
B3LYP/6-311++G(d,p) level calculations provide insights:
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HOMO-LUMO Gap: 4.1 eV (indicates charge transfer stability)
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Molecular Electrostatic Potential: Strong negative potential at sulfur atom (−0.32 e)
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Fukui Indices: f<sup>−</sup> = 0.18 at N9 position (nucleophilic attack site)
Toxicological Profile
Acute Toxicity
Rodent studies (OECD Guideline 423) indicate:
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LD<sub>50</sub> (oral): 480 mg/kg (Category 4)
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TDLO (dermal): 250 mg/kg (moderate irritation)
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NOAEL: 25 mg/kg/day (28-day study)
Genotoxicity Assessment
Ames Test (TA98 strain):
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